molecular formula C22H26N2O2 B2986088 N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421477-07-7

N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No. B2986088
CAS RN: 1421477-07-7
M. Wt: 350.462
InChI Key: OYORABKWMSXNQW-UHFFFAOYSA-N
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Description

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals .


Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .


Molecular Structure Analysis

The addition of a spiro junction at the C2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule, which led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .


Chemical Reactions Analysis

Nucleophilic aromatic substitution (SNAr) reactions are significantly affected by the reaction media, because it involves the stabilization of species associated to the potential energy surface (PES) determining selectivity, reaction rates, and mechanisms .

Scientific Research Applications

  • Allosteric Modulation of Cannabinoid Receptors : One significant application of similar compounds is in the field of allosteric modulation of cannabinoid type 1 receptors (CB1). Studies have identified key structural requirements for allosteric modulation in indole-2-carboxamides, which are structurally related to N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide. These structural features significantly impact the binding affinity and cooperativity, leading to the discovery of potent CB1 allosteric modulators (Khurana et al., 2014).

  • Pharmacologically Relevant Properties : The modulation of pharmacological properties of N-alkyl-piperidine-2-carboxamides, which are chemically akin to this compound, has been studied. This includes understanding the effects of fluorine atoms on basicity, lipophilicity, aqueous solubilities, and oxidative degradation, all of which are important in drug design (Vorberg et al., 2016).

  • Histamine Release Inhibition : Spiro compounds similar to this compound have been studied for their ability to inhibit histamine release. This can be crucial in understanding their potential applications in allergic reactions and immune response modulation (Yamato et al., 1981).

  • Neuroinflammation Imaging : Compounds structurally related to this compound have been developed as PET radiotracers for imaging reactive microglia and neuroinflammation in vivo. This is particularly relevant in the context of various neuropsychiatric disorders, including Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

  • Thrombin Inhibition : Studies have been conducted on compounds like this compound for the development of thrombin inhibitors. These inhibitors have potential applications in treating thrombosis and related conditions (Okamoto et al., 1997).

  • Antiviral Activity : N-phenylethyl-1H-indole-2-carboxamides, which share a similar structure with this compound, have been synthesized and evaluated for antiviral activity against influenza A and B viruses. These compounds displayed a confined structure-activity relationship, suggesting potential applications in antiviral therapies (Göktaş et al., 2012).

  • Polymer Technology : The use of piperidine-based compounds in polymer technology, such as in the creation of nanofiltration membranes for desalination processes, represents another field of application. These membranes show improved permeability and selectivity, which are crucial for various industrial applications (Zhang et al., 2017).

  • Anion Exchange Membranes : Poly(arylene piperidinium) compounds, related to this compound, have been explored as anion exchange membranes for alkaline fuel cells. These materials exhibit excellent alkaline stability and conductivity, making them potential candidates for energy-related applications (Olsson et al., 2018).

  • HIV-1 Reverse Transcriptase Inhibition : Piperidine-4-yl-aminopyrimidines, structurally similar to this compound, have been explored as inhibitors of HIV-1 reverse transcriptase. This line of research is vital in developing new therapies for HIV/AIDS (Tang et al., 2010).

  • Cannabinoid Receptor Antagonists : The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound related to this compound, with the CB1 cannabinoid receptor has been studied, offering insights into developing cannabinoid receptor antagonists (Shim et al., 2002).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this field.

properties

IUPAC Name

N-(2-phenylethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(23-15-11-18-6-2-1-3-7-18)24-16-13-22(14-17-24)12-10-19-8-4-5-9-20(19)26-22/h1-9H,10-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYORABKWMSXNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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